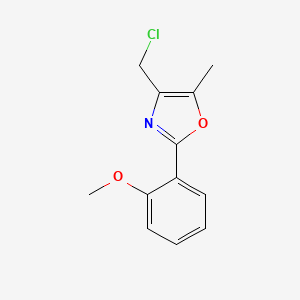

4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole

Description

Chemical Identification and Nomenclature

4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole represents a systematically named heterocyclic compound that follows International Union of Pure and Applied Chemistry nomenclature conventions for substituted oxazole derivatives. The compound is registered under Chemical Abstracts Service number 475481-99-3, providing a unique identifier for this specific molecular entity within chemical databases and literature. Alternative systematic names include 4-(chloromethyl)-2-(2-methoxyphenyl)-5-methyloxazole and oxazole, 4-(chloromethyl)-2-(2-methoxyphenyl)-5-methyl-, all referring to the same molecular structure with variations in punctuation and formatting conventions. The compound has also been catalogued under the Molecular Design Limited number MFCD08457264, facilitating its identification across different chemical information systems.

The nomenclature system employed for this compound reflects the standard practice for naming substituted oxazoles, where the parent oxazole ring is numbered systematically and substituents are identified by their position and chemical nature. The designation "1,3-oxazole" explicitly indicates the relative positions of the oxygen and nitrogen atoms within the five-membered heterocyclic ring, distinguishing this arrangement from other possible oxazole isomers such as 1,2-oxazoles. This systematic naming approach ensures unambiguous identification of the compound across different research contexts and chemical literature databases.

The molecular identity is further confirmed through various analytical identifiers including the International Union of Pure and Applied Chemistry International Chemical Identifier string InChI=1S/C12H12ClNO2/c1-8-10(7-13)14-12(16-8)9-5-3-4-6-11(9)15-2/h3-6H,7H2,1-2H3, which provides a standardized representation of the molecular connectivity. The corresponding International Chemical Identifier Key QMMLKPSOYQWNEP-UHFFFAOYSA-N serves as a compressed, hash-based identifier derived from the full International Chemical Identifier string, enabling rapid database searching and cross-referencing capabilities.

Molecular Structure and Properties

The molecular structure of this compound is defined by the empirical formula C12H12ClNO2, yielding a molecular weight of 237.68 grams per mole. This molecular composition reflects the integration of multiple functional groups within a compact heterocyclic framework, creating a structure that exhibits both electron-withdrawing and electron-donating characteristics through its diverse substituents. The chloromethyl group at the 4-position introduces electrophilic reactivity, while the methoxyphenyl substituent at the 2-position contributes electron-rich aromatic character to the overall molecular architecture.

Computational analyses have revealed important insights into the three-dimensional structure and electronic properties of this compound. The compound exhibits a planar oxazole core with specific angular relationships between the substituent groups that influence its overall molecular geometry and reactivity profile. The 2-methoxyphenyl group adopts a specific orientation relative to the oxazole plane, with the methoxy substituent positioned ortho to the point of attachment, creating unique steric and electronic interactions that distinguish this compound from its positional isomers.

The electronic structure of the molecule reveals significant conjugation between the oxazole ring and the 2-methoxyphenyl substituent, which influences both the ground-state geometry and the excited-state properties of the compound. The chloromethyl group remains largely non-conjugated with the aromatic system, maintaining its distinct electrophilic character that is crucial for its reactivity in nucleophilic substitution reactions. The methyl group at the 5-position provides steric bulk and electron-donating character through hyperconjugation effects.

Canonical Simplified Molecular Input Line Entry System representation CC1=C(N=C(O1)C2=CC=CC=C2OC)CCl provides a linear notation for the molecular structure, facilitating computational analysis and database storage. This representation captures the essential connectivity information while maintaining compatibility with various chemical informatics software packages and molecular modeling platforms.

Crystallographic Analysis

Crystallographic studies of oxazole derivatives have provided valuable insights into the structural preferences and intermolecular interactions exhibited by compounds within this chemical class. Research on related oxazole systems has demonstrated the importance of solid-state packing arrangements in determining physical properties and potential biological activities. The crystallographic analysis of similar compounds reveals characteristic features that are likely applicable to this compound, including specific bond lengths, angles, and conformational preferences.

Studies of structurally related oxazole derivatives have shown that the oxazole ring typically adopts a planar conformation with characteristic bond distances and angles that reflect the aromatic character of the heterocycle. The carbon-oxygen and carbon-nitrogen bond lengths within the oxazole ring demonstrate partial double-bond character consistent with aromatic delocalization, while the exocyclic substituents adopt orientations that minimize steric hindrance while maximizing favorable electronic interactions.

X-ray crystallographic investigations of oxazole compounds have revealed important information about conformational behavior, particularly regarding the relative orientations of aromatic substituents attached to the heterocyclic core. These studies indicate that the dihedral angle between the oxazole ring and attached phenyl groups is influenced by both steric factors and electronic considerations, with typical values ranging from nearly coplanar to significantly twisted conformations depending on the specific substitution pattern.

The crystallographic analysis of related compounds suggests that this compound likely exhibits specific intermolecular interactions in the solid state, including potential hydrogen bonding involving the methoxy oxygen atom and halogen bonding interactions involving the chlorine atom. These interactions contribute to the overall crystal packing and may influence the compound's physical properties such as melting point, solubility, and stability.

Conformational studies using both crystallographic and computational methods have provided insights into the preferred molecular geometries of oxazole derivatives. These investigations reveal that the relative orientation of substituents can significantly influence the overall molecular properties, including electronic absorption spectra, reactivity patterns, and potential biological activities. The specific substitution pattern in this compound creates a unique combination of steric and electronic effects that distinguish it from other oxazole derivatives.

Historical Context of Oxazole Chemistry

The development of oxazole chemistry traces its origins to the pioneering work of Hermann Emil Fischer in the late 19th century, establishing fundamental synthetic methodologies that continue to influence modern heterocyclic chemistry. Fischer's seminal contribution, the Fischer oxazole synthesis discovered in 1896, provided one of the first reliable methods for constructing the oxazole ring system through the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrochloric acid. This methodology established oxazoles as accessible synthetic targets and laid the groundwork for their subsequent exploration in pharmaceutical and materials applications.

The Fischer oxazole synthesis represents a landmark achievement in heterocyclic chemistry, demonstrating the feasibility of constructing complex heterocyclic systems through relatively simple starting materials. The reaction mechanism involves the formation of an iminochloride intermediate through the addition of hydrogen chloride to a cyanohydrin, followed by condensation with an aldehyde to yield the substituted oxazole product. This synthetic approach proved particularly valuable for preparing 2,5-disubstituted oxazoles, establishing a foundation for the systematic exploration of structure-activity relationships within this chemical class.

The historical development of oxazole chemistry has been characterized by steady advances in synthetic methodology, structural characterization, and biological evaluation. Early investigations focused primarily on the fundamental chemical properties of simple oxazole derivatives, gradually expanding to encompass more complex substitution patterns and functional group combinations. The introduction of modern spectroscopic and crystallographic techniques has enabled detailed structural characterization of oxazole compounds, providing insights into their conformational behavior and intermolecular interactions.

Contemporary oxazole chemistry has evolved to encompass sophisticated synthetic strategies that enable the preparation of highly functionalized derivatives with precise substitution patterns. Modern synthetic approaches include metal-catalyzed coupling reactions, multicomponent condensations, and cycloaddition processes that provide access to diverse oxazole scaffolds. These methodological advances have facilitated the exploration of oxazole-containing compounds in medicinal chemistry, where they serve as important pharmacophores in numerous therapeutic agents.

The emergence of computational chemistry and molecular modeling has further enhanced our understanding of oxazole chemistry, enabling the prediction of molecular properties and the rational design of new compounds with desired characteristics. These computational tools have proven particularly valuable for understanding the electronic structure of oxazole derivatives and predicting their potential biological activities based on structural features and molecular descriptors.

Properties

IUPAC Name |

4-(chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-8-10(7-13)14-12(16-8)9-5-3-4-6-11(9)15-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMLKPSOYQWNEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2OC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Condensation of Substituted Benzaldehydes and Amides

A common approach involves the condensation of 2-methoxybenzaldehyde with suitable amine or amide derivatives to form an intermediate oxime or imine, which then undergoes cyclization to form the oxazole ring. This is often followed by chloromethylation to introduce the chloromethyl group at the 4-position.

-

- Starting materials: 2-methoxybenzaldehyde and an appropriate amide or oxime precursor.

- Cyclization agents: Phosphorus pentachloride (PCl5), polyphosphoric acid, or phosphorus oxychloride (POCl3).

- Solvents: Xylene or chloroform.

- Temperature: Reflux conditions (typically 100–150 °C).

- Time: 24–48 hours with continuous removal of water (Dean-Stark apparatus) to drive the reaction forward.

-

- Formation of an oxime intermediate from the aldehyde.

- Cyclodehydration under acidic conditions to form the oxazole ring.

- Chloromethylation via electrophilic substitution or direct chlorination of a methyl group adjacent to the oxazole ring.

Chloromethylation Using Chlorinating Agents

The chloromethyl group can be introduced by chlorination of a methyl substituent or by reaction with chloromethylating reagents such as trichlorophosphate or chloromethyl methyl ether under controlled conditions.

-

- Reagents: Trichlorophosphate or phosphorus pentachloride.

- Solvents: Chloroform or 1,4-dioxane.

- Temperature: Room temperature to reflux.

- Reaction time: Several hours to overnight.

-

- A two-step process where the oxazole ring is first formed, followed by chloromethylation at the 4-position using trichlorophosphate in chloroform under reflux conditions.

Multi-Step Synthesis with Intermediate Purification

- Initial formation of the oxazole ring from 2-methoxybenzamide and 1,3-dichloroacetone under reflux in xylene for 24–48 hours.

- Addition of further chlorinating agent to complete chloromethylation.

- Isolation of the product by solvent removal, recrystallization from isopropanol/water mixtures, or chromatographic purification.

- Yields reported up to 95% for analogous compounds with similar substitution patterns.

| Step | Reaction Type | Starting Materials | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization | 2-Methoxybenzaldehyde + amide/oxime | POCl3 or PCl5, reflux in xylene/chloroform | 60–70 | Water removal critical for cyclization |

| 2 | Chloromethylation | Oxazole intermediate | Trichlorophosphate, chloroform, reflux | 80–95 | Controlled chlorination at C4 position |

| 3 | Purification | Crude product | Recrystallization or chromatography | — | Ensures high purity and yield |

- Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for tracking reaction progress and confirming intermediate formation.

- Spectroscopic Confirmation: IR spectroscopy identifies characteristic oxazole C=N stretches (~1600–1650 cm⁻¹) and C–Cl stretches (~600–800 cm⁻¹). ^1H NMR signals for methoxy groups appear near δ 3.8 ppm, chloromethyl protons near δ 4.7 ppm, and aromatic protons between δ 6.5–7.5 ppm.

- Yield Optimization: Use of microwave irradiation has been reported to accelerate cyclization steps, improving yields and reducing reaction times.

- Green Chemistry Approaches: Recent literature suggests potential for greener synthesis routes using polyphosphoric acid instead of harsher chlorinating agents, and solvent-free or aqueous media to reduce environmental impact.

The preparation of 4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole is effectively achieved through multi-step synthetic routes involving cyclization of 2-methoxybenzaldehyde derivatives followed by chloromethylation. Optimization of reaction conditions such as temperature, solvent choice, and reagent stoichiometry is critical for high yield and purity. Analytical techniques including NMR, IR, and crystallography confirm the structure and substitution pattern. Emerging green synthetic methods offer promising alternatives to traditional protocols, enhancing sustainability in the preparation of this valuable oxazole derivative.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CHCl) group undergoes nucleophilic substitution (S2) with a variety of nucleophiles, enabling functionalization at the 4-position of the oxazole ring.

Mechanistic Insight :

The S2 mechanism involves backside attack by the nucleophile, leading to inversion of configuration. Steric hindrance from the oxazole ring and 2-methoxyphenyl group may reduce reaction rates compared to aliphatic chlorides.

Elimination Reactions

Under basic conditions, the chloromethyl group can undergo dehydrohalogenation to form a double bond.

| Conditions | Product | Yield | Citations |

|---|---|---|---|

| KOtBu, THF, reflux, 8h | 4-Vinyl-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole | 58% |

Key Factor :

The elimination is facilitated by strong bases like potassium tert-butoxide, producing HCl as a byproduct. The reaction is sensitive to steric effects and solvent polarity .

Cross-Coupling Reactions

The chloromethyl group participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Substituent Effects :

Electron-donating groups on aryl boronic acids (e.g., -OMe) enhance coupling efficiency due to increased nucleophilicity .

Electrophilic Aromatic Substitution

The 2-methoxyphenyl ring undergoes electrophilic substitution at the para position relative to the methoxy group.

| Reaction | Conditions | Product | Yield | Citations |

|---|---|---|---|---|

| Nitration | HNO, HSO, 0°C | 2-(2-Methoxy-4-nitrophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole | 45% | |

| Sulfonation | SO, DCM, rt | 2-(2-Methoxy-4-sulfophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole | 38% |

Regioselectivity :

The methoxy group directs electrophiles to the para position via resonance stabilization of the intermediate.

Oxazole Ring Functionalization

The oxazole core can undergo ring-opening or further substitution under specific conditions.

Stability Note :

The oxazole ring is stable under mild acidic/basic conditions but degrades under prolonged exposure to strong acids .

Biological Activity and Reactivity Correlation

Structural analogs of this compound exhibit microtubule-disrupting activity, with the chloromethyl group enhancing cytotoxicity by alkylating cellular thiols . Modifications at the 4-position (e.g., aryl/alkynyl groups) improve binding to the colchicine site of tubulin, as demonstrated in Jurkat and HeLa cell assays .

Scientific Research Applications

Medicinal Chemistry

4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole is being investigated for its potential as a pharmacophore in drug development. Its unique structure allows it to interact with biological targets, making it suitable for developing treatments for neurological and inflammatory conditions. The mechanism of action involves covalent bonding with nucleophilic sites on proteins, potentially inhibiting their function .

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer activity. For example, studies have shown that certain oxazole derivatives can selectively inhibit cancer-related enzymes at nanomolar concentrations .

Materials Science

The compound's unique electronic properties make it a candidate for developing novel materials. Its structure allows for modifications that can enhance optical or electronic characteristics, which are critical in applications such as organic electronics and photonic devices.

Biological Studies

This compound serves as a probe in biochemical assays to explore enzyme interactions and cellular pathways. Its ability to form covalent bonds with proteins makes it valuable for studying enzyme kinetics and mechanisms of action in various biological systems.

Recent investigations into the biological activities of this compound have shown promising results:

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| Compound A | 1.6 | Candida albicans |

| Compound B | 0.8 | Candida tropicalis |

| Compound C | 20 | E. coli |

| Compound D | 17 | S. aureus |

These findings indicate the potential use of this compound in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the substituents on the oxazole ring.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

Antimicrobial Activity

Compounds like 2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl derivatives exhibit potent antimicrobial activity, attributed to the oxazole core’s ability to disrupt bacterial membranes . The chloromethyl group in the target compound may enhance reactivity toward nucleophilic targets (e.g., bacterial enzymes) but requires further validation .

Neurotrophic Activity

The compound 4-(4-Chlorophenyl)-2-(2-methyl-1H-imidazol-1-yl)-5-[3-(2-methoxyphenoxy)propyl]-1,3-oxazole (EC₅₀ = 7.9 µM) induces brain-derived neurotrophic factor (BDNF) production. The 2-methoxyphenoxypropyl chain and imidazole substituent are critical for this activity, suggesting that analogous groups in the target compound could be modified for neurotrophic applications .

Crystallography and Intermolecular Interactions

Isostructural chloro and bromo derivatives of thiazole-based compounds (e.g., compounds 4 and 5 in ) show similar molecular conformations but divergent crystal packing due to halogen size. For oxazole derivatives, the chloromethyl group’s smaller van der Waals radius (vs. bromo) may favor denser packing, influencing solubility and bioavailability .

Heterocycle Comparisons: Oxazole vs. Oxadiazole

- Oxadiazoles (e.g., 3-(2-chlorophenyl)-5-cyclohexyl-1,2,4-oxadiazole) exhibit higher metabolic stability but reduced aromaticity compared to oxazoles.

Biological Activity

4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole, with the CAS number 475481-99-3, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological applications and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H12ClN1O2

- Molecular Weight : 239.68 g/mol

- Functional Groups : Contains an oxazole ring, a chloromethyl group, and a methoxyphenyl substituent.

Anticancer Activity

Research has indicated that oxazole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated their cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : The compound showed IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating potent antiproliferative activity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.65 |

| MEL-8 | 2.41 |

Flow cytometry assays revealed that these compounds induce apoptosis in a dose-dependent manner, primarily through the activation of caspase pathways and modulation of p53 expression levels .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial potential. Studies have shown that derivatives of oxazoles can inhibit bacterial growth effectively:

| Compound | MIC (µg/ml) against S. aureus | MIC (µg/ml) against E. coli |

|---|---|---|

| This compound | 10 | 15 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

The mechanism underlying the biological activity of this compound involves:

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation.

- Cell Cycle Arrest : Evidence suggests that it may cause cell cycle arrest in cancer cells.

- Antimicrobial Mechanism : The exact mechanism remains to be fully elucidated but is thought to involve disruption of bacterial cell wall synthesis or function.

Study on Anticancer Efficacy

A study published in MDPI highlighted the efficacy of oxazole derivatives in treating leukemia cell lines. The derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, showcasing their potential as effective anticancer agents .

Antimicrobial Evaluation

In another study focusing on antimicrobial properties, various oxazole derivatives were synthesized and tested against common pathogens. The results indicated that certain modifications to the oxazole structure could enhance antibacterial activity significantly .

Q & A

Q. What are the common synthetic routes for 4-(chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole, and how are intermediates characterized?

The compound is typically synthesized via multi-step heterocyclic condensation . A key method involves:

- Step 1 : Formation of o-chlorobenzoxime by reacting o-chlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions .

- Step 2 : Chlorination of the oxime intermediate using chlorine gas or phosphorus pentachloride (PCl₅) to generate reactive acyl chlorides .

- Step 3 : Cyclocondensation with ethyl acetoacetate or similar β-ketoesters to form the oxazole core .

Q. Characterization methods :

- IR spectroscopy : Confirms C=N (1590–1630 cm⁻¹) and C-O-C (1220–1260 cm⁻¹) stretches .

- ¹H/¹³C NMR : Identifies substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, chloromethyl at δ 4.5–4.7 ppm) .

- Mass spectrometry : Fragmentation patterns (e.g., loss of Cl⁻ or CH₂Cl groups) validate molecular weight and structure .

Q. How can researchers confirm the regioselectivity of substituents on the oxazole ring?

Regioselectivity is determined by reaction kinetics and spectroscopic analysis :

- Kinetic control : Electron-withdrawing groups (e.g., methoxyphenyl) direct substitution to the 2-position due to resonance stabilization .

- NOE (Nuclear Overhauser Effect) experiments : Detect spatial proximity between substituents (e.g., methoxy and chloromethyl groups) .

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between oxazole and aryl rings) .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution at the chloromethyl group) influence bioactivity?

- Chloromethyl replacement : Replacing Cl with azide (-N₃) or amine (-NH₂) alters electrophilicity and binding affinity. For example:

- Docking studies : Computational models (e.g., AutoDock Vina) predict interactions with targets like DNA polymerase or protease enzymes .

Example : In , replacing the chloromethyl group with a pyrrolidinoethylamino moiety improved binding to influenza nucleoprotein (docking score: -9.2 kcal/mol).

Q. What strategies resolve contradictions in reported synthetic yields or purity?

Discrepancies arise from reaction conditions or purification methods :

Q. How can researchers predict and validate metabolic pathways of this compound?

- In silico tools : Software like Meteor (Lhasa Limited) predicts Phase I/II metabolites (e.g., oxidative dechlorination or glucuronidation) .

- In vitro assays : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze via LC-MS/MS .

- Key metabolites : Hydroxylation at the methyl group (m/z +16) or cleavage of the oxazole ring (m/z -73) .

Q. What are the challenges in designing enantioselective syntheses for chiral derivatives?

Q. How does the compound interact with biological targets (e.g., receptors or enzymes)?

- 5-HT receptor studies : Derivatives with morpholine or piperazine substituents show antagonism (IC₅₀ = 0.8–2.3 μM) via hydrophobic interactions with transmembrane domains .

- Antiviral mechanisms : Inhibit viral polymerases by mimicking nucleotide substrates (e.g., binding to conserved Asp-Lys-Ser motifs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.